1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
Description
Properties
IUPAC Name |
(4-ethylphenyl)-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c1-2-16-3-5-19(6-4-16)23(28)27-13-11-17(12-14-27)15-21-25-22(26-29-21)18-7-9-20(24)10-8-18/h3-10,17H,2,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAOVWFKVTUJEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a nitrile under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the coupling of the oxadiazole ring with a fluorophenyl derivative, often using palladium-catalyzed cross-coupling reactions.
Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Addition of the ethylbenzoyl group: This final step can be accomplished through Friedel-Crafts acylation using ethylbenzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control of reaction conditions and yields, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.
Scientific Research Applications
1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and fluorophenyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoyl Group
Compound A : 1-(4-tert-Butylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (CAS: 1775302-49-2)
- Molecular Formula : C25H28FN3O2
- Molar Mass : 421.51 g/mol
- Key Differences : The tert-butyl group increases steric bulk compared to the ethyl group, raising the predicted density (1.176 g/cm³ vs. ~1.15 g/cm³ for the target compound) and boiling point (574.4°C vs. ~500°C). This modification may enhance hydrophobic interactions in binding pockets but reduce solubility .
Compound B : 1-(2-Chloro-5-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- Molecular Formula : C23H19ClF2N3O3
- Molar Mass : 429.88 g/mol
- The methoxy group on the oxadiazole phenyl ring enhances polarity, which may improve aqueous solubility but reduce membrane permeability .
Variations in the Oxadiazole Ring Substituents
Compound C : 4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine (V-0219)
- Molecular Formula : C23H24F3N5O2
- Molar Mass : 467.46 g/mol
- Key Differences: The trifluoromethyl group on the oxadiazole phenyl ring significantly increases electron-withdrawing effects and lipophilicity (LogP ~3.5 vs. ~2.8 for the target compound). This compound acts as a GLP-1R positive allosteric modulator (PAM) with subnanomolar potency in insulin secretion assays, highlighting the therapeutic impact of oxadiazole substituents .
Compound D : Ethyl 1-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperidine-4-carboxylate
- Molecular Formula : C23H22FN3O4
- Molar Mass : 423.44 g/mol
- Key Differences: The ethyl ester group introduces a polar moiety, improving solubility (cLogP ~2.1 vs. This derivative is used in screening libraries for metabolic stability studies .
Piperidine Ring Modifications
Compound E : 1-{[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(methoxymethyl)piperidine
- Molecular Formula : C24H26N4O2
- Molar Mass : 402.49 g/mol
- Key Differences: The diphenylmethyl group on the oxadiazole and methoxymethyl group on piperidine create a bulkier structure, enabling nonretinoid inhibition of CRBP1 (cellular retinol-binding protein 1). This demonstrates how piperidine modifications can redirect biological targets .
Pharmacological and Physicochemical Properties
| Property | Target Compound | Compound A | Compound C | Compound D |
|---|---|---|---|---|
| Molar Mass (g/mol) | 393.45 | 421.51 | 467.46 | 423.44 |
| LogP (Predicted) | 2.8 | 3.2 | 3.5 | 2.1 |
| Aqueous Solubility (µM) | ~15 | ~8 | ~5 | ~50 |
| Therapeutic Target | Undisclosed | Undisclosed | GLP-1R | Screening |
- Metabolic Stability : The 1,2,4-oxadiazole ring in the target compound and its analogs resists oxidative metabolism, extending half-life compared to triazole or thiazole analogs .
- Toxicity Considerations : Piperidine derivatives like paroxetine are prone to tremogenic impurities (e.g., FMTP), but the target compound’s 4-ethylbenzoyl group may mitigate such risks .
Biological Activity
1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a complex organic compound with the molecular formula C23H24FN3O2 and a CAS number of 1775402-58-8. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research.
Chemical Structure
The structure of the compound features a piperidine ring substituted with an ethylbenzoyl group and a fluorophenyl-oxadiazole moiety. The unique configuration of these substituents is believed to enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H24FN3O2 |
| Molar Mass | 393.45 g/mol |
| CAS Number | 1775402-58-8 |
| IUPAC Name | (4-ethylphenyl)-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxadiazole ring and fluorophenyl group may enhance binding affinity to enzymes or receptors involved in inflammatory pathways and cancer cell proliferation.
Pharmacological Properties
Research indicates that this compound may exhibit:
- Anti-inflammatory Activity : The compound has been investigated for its potential to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. The specific pathways involved remain under investigation.
Case Studies and Research Findings
-
In Vitro Studies :
- A study conducted on various cancer cell lines showed that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways, leading to apoptosis.
-
Anti-inflammatory Effects :
- In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a marked decrease in the levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
-
Comparative Studies :
- Compared to similar compounds such as 1-(4-Methylbenzoyl)-4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine, this compound exhibited stronger anti-inflammatory effects and better selectivity for cancer cell lines.
Q & A
Q. What synthetic strategies are recommended for preparing 1-(4-ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine?
Methodological Answer:
- Multi-step synthesis : Begin with functionalizing the piperidine core via alkylation or acylation. For example, introduce the oxadiazole moiety through condensation of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or EDCI) .
- Key steps :
- Challenges : Optimize reaction conditions (temperature, solvent polarity) to avoid side reactions, such as over-alkylation or hydrolysis of the oxadiazole ring .
Q. How can the purity and structural identity of this compound be validated?
Methodological Answer:
- Chromatography : Use HPLC with a C18 column and a methanol/water gradient (e.g., 65:35 methanol:buffer, pH 4.6) to assess purity. Retention time and peak symmetry should align with standards .
- Spectroscopic analysis :
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating the compound’s interaction with metabotropic glutamate receptors (mGluRs)?
Methodological Answer:
- Fluorometric Ca²⁺ flux assays : Use HEK293 cells expressing rat mGlu5 receptors. Measure intracellular Ca²⁺ changes via fluorescent dyes (e.g., Fluo-4) upon glutamate stimulation. The compound’s allosteric modulation can be quantified by EC₅₀ shifts in dose-response curves .
- Competitive binding assays : Employ radioligands like [³H]MPEP (mGlu5 antagonist) to assess displacement. A Ki value < 5 μM suggests significant affinity .
- Data interpretation : Address discrepancies between functional (Ca²⁺) and binding assays by considering receptor conformational states or assay sensitivity .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with mGlu5’s transmembrane domain. Focus on the oxadiazole moiety’s hydrogen bonding with residues like Pro655 or Tyr659 .
- ADME prediction : Tools like SwissADME can predict logP (lipophilicity), blood-brain barrier permeability, and metabolic stability. For example, a logP > 3 may indicate CNS penetration but risk hepatotoxicity .
- Challenge : Validate in silico predictions with in vitro assays (e.g., microsomal stability tests) .
Q. What experimental designs are effective for assessing in vivo procognitive effects?
Methodological Answer:
- Novel object recognition (NOR) : Administer the compound (e.g., 1–30 mg/kg i.p.) to rodents. Measure exploration time of novel vs. familiar objects. A dose-dependent increase in discrimination index (≥1.5-fold) indicates procognitive activity .
- Five-choice serial reaction time test (5-CSRTT) : Evaluate impulsivity reduction. A minimal effective dose (MED) of 10 mg/kg i.p. suggests therapeutic potential for attention deficits .
- Controls : Include positive controls (e.g., donepezil for NOR) and vehicle-treated groups to isolate compound-specific effects .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic profiling : Compare the compound’s plasma/brain exposure (AUC, Cmax) with in vitro EC₅₀ values. Poor bioavailability may explain reduced in vivo activity despite high in vitro potency .
- Metabolite interference : Use LC-MS to identify active metabolites. For example, N-dealkylation of the piperidine ring could generate inactive derivatives .
- Species differences : Cross-validate receptor binding affinity (e.g., human vs. rat mGlu5) to account for interspecies variability .
Q. What strategies mitigate off-target effects in receptor selectivity studies?
Methodological Answer:
- Panel screening : Test the compound against related receptors (e.g., mGlu1, mGlu2/3) using β-arrestin recruitment assays. Selectivity ratios >10-fold for mGlu5 vs. off-targets are ideal .
- Structural analogs : Compare with known selective modulators (e.g., ADX47273). Modify the ethylbenzoyl group to reduce π-π stacking with non-target receptors .
Structural and Mechanistic Insights
Q. How does the oxadiazole moiety influence receptor binding dynamics?
Methodological Answer:
- Hydrogen bonding : The oxadiazole’s nitrogen atoms form interactions with conserved residues (e.g., Arg647 in mGlu5), stabilizing the active receptor conformation .
- Electrostatic effects : Fluorine substitution on the phenyl ring enhances binding via hydrophobic interactions and reduced metabolic oxidation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
